1-(1-Aminopentan-2-YL)cyclobutan-1-OL
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Overview
Description
1-(1-Aminopentan-2-YL)cyclobutan-1-OL is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclobutane ring substituted with an aminopentyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves several steps, typically starting with the formation of the cyclobutane ring. One common method involves the reaction of a suitable cyclobutane precursor with an aminopentyl reagent under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-(1-Aminopentan-2-YL)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminopentan-2-YL)cyclobutan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-(1-Aminopentan-2-YL)cyclobutan-1-OL can be compared with other similar compounds, such as:
1-(1-Aminopentan-2-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(1-Aminopentan-2-yl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-aminopentan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-4-8(7-10)9(11)5-3-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
QCGAPPOONGIFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCC1)O |
Origin of Product |
United States |
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